4-Bromo-2-cyanobenzoic acid
Overview
Description
4-Bromo-2-cyanobenzoic acid is a chemical compound with the molecular formula C8H4BrNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H4BrNO2/c9-6-1-2-7 (8 (11)12)5 (3-6)4-10/h1-3H, (H,11,12)
. This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 226.03 .Scientific Research Applications
Metabolic Pathways and Toxicity Studies
4-Bromo-2-cyanobenzoic acid, as a derivative of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has been investigated for its metabolic pathways and potential toxic effects. A study incubated 2C-B with hepatocytes from various species, including humans, to identify metabolites and assess toxicity. This research is pivotal for understanding the metabolism of substances that contain this compound and its derivatives, highlighting the oxidative deamination pathways leading to various metabolites and uncovering significant interspecies differences in metabolism and susceptibility to toxic effects (Carmo et al., 2005).
Thermodynamics and Solubility Studies
The thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including derivatives similar to this compound, have been thoroughly examined. These studies provide crucial insights into the physical and chemical properties of these compounds, essential for their application in various scientific fields. Understanding these properties can aid in the development of new pharmaceuticals and materials by predicting solubility and stability under different conditions (Zherikova et al., 2016).
Catalytic Applications
Research has explored the use of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, in P–C coupling reactions without a catalyst in water under microwave irradiation. These findings open new pathways for synthesizing phosphinoylbenzoic acids, highlighting the potential of this compound derivatives in facilitating catalyst-free chemical reactions, which is significant for developing more sustainable and efficient chemical processes (Jablonkai & Keglevich, 2015).
Novel Compounds and Cytotoxicity Studies
N-Heterocyclic carbene complexes containing 4-cyanobenzyl-substituted derivatives have been synthesized and evaluated for their cytotoxicity. These compounds, including those with bromo(carbene)silver(I) and (carbene)(chloro)gold(I), have shown promising results in preliminary cytotoxicity studies, suggesting potential applications in cancer treatment and highlighting the importance of this compound derivatives in medicinal chemistry (Patil et al., 2011).
Tautomeric Equilibria Studies
The tautomeric equilibria of 2-cyanobenzoic acids have been investigated in various phases, including gas, solution, and solid states. These studies provide valuable information on the stability and reactivity of compounds like this compound, which are critical for their application in chemical synthesis and pharmaceutical development (Iglesias et al., 2012).
Safety and Hazards
The safety data sheet for a related compound, 4-Cyanobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
properties
IUPAC Name |
4-bromo-2-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVUDLKRUPTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310473 | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1223434-16-9 | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223434-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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